molecular formula C8H13ClN2O2 B1149481 Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride CAS No. 126596-25-6

Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride

Cat. No.: B1149481
CAS No.: 126596-25-6
M. Wt: 204.65402
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Description

Nomenclature and Identification

The compound ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride is systematically named according to IUPAC guidelines as 2-(2,4-diaminophenoxy)ethanol dihydrochloride . This nomenclature reflects its structural components: a phenoxy group substituted with two amine groups at the 2- and 4-positions, an ethanol moiety linked via an ether bond, and two hydrochloride counterions.

Common synonyms include 2,4-diaminophenoxyethanol hydrochloride , JAROCOL DPE (2HCl) , and Blue 42 . Regulatory and industrial identifiers further classify it under trade names such as COLOREX OAJ and IMEXINE OAJ . The compound is also recognized by its CAS Registry Number (66422-95-5 ) and European Inventory of Existing Commercial Chemical Substances (EC) number 266-357-1 .

Table 1: Key Identifiers

Identifier Type Designation
IUPAC Name 2-(2,4-Diaminophenoxy)ethanol dihydrochloride
CAS Registry Number 66422-95-5
EC Number 266-357-1
Common Synonyms JAROCOL DPE (2HCl), Blue 42, 4-(2-Hydroxyethoxy)-1,3-phenylenediamine dihydrochloride

Chemical Abstract Service (CAS) Registration

The CAS Registry Number 66422-95-5 uniquely identifies this compound in chemical databases and regulatory frameworks. This registration ensures unambiguous classification across scientific literature, safety data sheets, and commercial catalogs. The CAS entry specifies its molecular formula ($$C8H{14}Cl2N2O_2$$), structural descriptors (e.g., aromatic diamine ether), and associated hazards.

Molecular Formula and Weight

The molecular formula of this compound is $$C8H{14}Cl2N2O2$$, with a molecular weight of 241.11 g/mol . The formula accounts for the dihydrochloride salt form, where two chloride ions neutralize the protonated amine groups of the parent compound, 2-(2,4-diaminophenoxy)ethanol ($$C8H{12}N2O_2$$).

Table 2: Molecular Characteristics

Property Value
Molecular Formula $$C8H{14}Cl2N2O_2$$
Molecular Weight 241.11 g/mol
Parent Compound Formula $$C8H{12}N2O2$$

Structural Classification and Related Compounds

Structurally, this compound belongs to the aromatic diamine ether class, characterized by a benzene ring linked to an ethanol group via an ether bond and substituted with two amine groups. The dihydrochloride salt enhances its solubility in aqueous systems, a critical feature for industrial applications such as oxidative hair dyes.

Related compounds include:

  • 2-(2,4-Diaminophenoxy)ethanol (CAS 70643-19-5): The free base form, lacking hydrochloride counterions.
  • Phenoxyethanol (CAS 122-99-6): A structurally simpler analog with a single phenoxy group and no amine substitutions.
  • p-Phenylenediamine (CAS 106-50-3): A prototypical aromatic diamine used in dye chemistry, sharing functional similarities.

Table 3: Structurally Related Compounds

Compound Name CAS Number Key Structural Features
2-(2,4-Diaminophenoxy)ethanol 70643-19-5 Aromatic diamine ether (free base)
Phenoxyethanol 122-99-6 Phenolic ether with ethanol moiety
p-Phenylenediamine 106-50-3 Aromatic diamine (no ether group)

Properties

CAS No.

126596-25-6

Molecular Formula

C8H13ClN2O2

Molecular Weight

204.65402

Synonyms

Ethanol, 2-(2,4-diaMinophenoxy)-, hydrochloride

Origin of Product

United States

Preparation Methods

Nitro Reduction and Etherification Pathway

The primary industrial method involves 2,4-dinitrochlorobenzene as the starting material, as detailed in Chinese Patent CN103396327B. The protocol comprises three stages:

Condensation
Ethylene glycol (400 kg) reacts with molten 2,4-dinitrochlorobenzene (160 kg) at 60–70°C under nitrogen, catalyzed by sodium carbonate (45 kg). The exothermic reaction maintains pH 7.5–8.0 via CO₂ venting, achieving 98% conversion after 4 hours. Excess glycol acts as both solvent and reactant, minimizing byproduct formation.

Hydrogenation
The intermediate 2,4-dinitrophenoxyethanol undergoes catalytic hydrogenation in dimethylformamide (DMF) using 5% palladium-on-carbon (Pd/C) at 12 kg/cm² H₂ pressure. Temperature optimization studies show:

Temperature (°C)Reaction Time (h)Yield (%)Residual Nitro Content (ppm)
40292.3450
501.595.8220
60197.1<100

Post-hydrogenation, the mixture is cooled to 25°C, filtered through a sintered metal catalyst recovery system, and washed with DMF to reclaim Pd/C.

Salt Formation
The free base is treated with concentrated HCl (32% w/w) in ethanol, yielding the hydrochloride salt as a light pink crystalline solid. Crystallization at −5°C for 12 hours achieves 99.4% purity by HPLC.

Alternative Dichloronitrobenzene Route

Patent CN110452127A describes a cost-saving approach using 1,5-dichloro-2,4-dinitrobenzene and 1,2-propanediol in dichloromethane. Key advantages include:

  • Solvent Efficiency : Dichloromethane enables 8:1 molar excess of propanediol without phase separation.

  • Reduction System : Sodium dithionite (Na₂S₂O₄) replaces H₂ gas, operating at 50–60°C for 5 hours.

  • Yield Improvement : 96.2% isolated yield vs. 92–97% in hydrogenation methods.

However, this method introduces chlorinated byproducts (≤500 ppm), necessitating additional activated carbon treatment during crystallization.

Critical Reaction Parameters

Hydrogenation Optimization

Pressure and catalyst loading significantly impact nitro-group reduction:

  • 12 kg/cm² H₂ pressure ensures complete reduction within 1 hour, versus 3 hours at 8 kg/cm².

  • Pd/C concentrations below 2% w/w lead to incomplete reactions, while >5% increase metallic residue risks.

Impurity Control

Batch analyses reveal consistent impurity profiles across methods:

ImpurityMaximum Level (ppm)Source
m-Phenylenediamine14Incomplete reduction
2,4-Diaminoanisole15Methanol contamination
Isopropanol100Crystallization solvent
Iron190Equipment leaching

Regulatory assessments mandate ≤20 ppm for aromatic amines in cosmetic-grade material.

Purification and Stabilization Techniques

Crystallization Dynamics

Ethanol-water mixtures (70:30 v/v) produce rhombic crystals with optimal flow properties. Slow cooling (−0.5°C/min) reduces occluded solvent content to <0.1% w/w.

Oxidative Stabilization

The hydrochloride salt demonstrates 6-hour stability in aqueous solution under nitrogen. Degradation pathways include:
C8H14Cl2N2O2O2Quinone derivatives+NH3\text{C}_8\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_2 \xrightarrow{\text{O}_2} \text{Quinone derivatives} + \text{NH}_3
Antioxidants like sodium metabisulfite (0.1% w/w) extend shelf life to 12 months at 25°C.

Industrial-Scale Production Metrics

A comparative analysis of two manufacturing scales reveals efficiency gains:

ParameterPilot Scale (100 kg)Full Scale (2000 kg)
Cycle Time (h)1822
Pd/C Consumption (g/kg)8.26.7
Energy Use (kWh/kg)4532
Wastewater (L/kg)128.5

Continuous hydrogenation reactors reduce batch times by 40% through in-line palladium filtration.

Regulatory and Environmental Considerations

Effluent Management

The process generates 8–12 L wastewater/kg product, containing 200–500 ppm DMF. Biodegradation via Pseudomonas putida achieves 99% DMF removal in 72 hours .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction of the amino groups can yield primary or secondary amines .

Scientific Research Applications

Chemistry

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in numerous chemical reactions such as:

  • Oxidation : The hydroxy group can be oxidized to form carbonyl compounds.
  • Reduction : Amino groups can be reduced to yield primary or secondary amines.
  • Substitution : The hydroxy group can be substituted with other functional groups under appropriate conditions.

These reactions enable the compound to be utilized in creating a diverse range of chemical products.

Biology

In biological research, this compound is employed in studying enzyme mechanisms and protein interactions . It acts as a substrate for certain enzymes, facilitating investigations into biochemical pathways and molecular interactions.

Medicine

This compound is investigated for its potential therapeutic properties:

  • It has been studied for use in drug development due to its interaction with biological targets.
  • Research has indicated that it may have applications in treating specific conditions or diseases through its biochemical activity.

Industrial Applications

In industry, this compound is used in the production of:

  • Dyes and pigments : Its chemical properties make it suitable for creating vibrant colors in various products.
  • Cosmetic formulations : It is commonly found as an ingredient in permanent hair dyes due to its ability to bond with hair fibers effectively.

Safety and Toxicity

The safety profile of this compound has been assessed through various studies:

  • Genotoxicity : Studies have shown negative results for genotoxicity in both in vitro and in vivo tests .
  • Toxicity Levels : Acute oral toxicity studies indicate an LD50 of approximately 1000 mg/kg in rats .
  • Irritation Potential : It is classified as a moderate skin sensitizer but non-irritant for skin applications .

Case Study 1: Genetic Toxicity Assessment

A study evaluated the genetic activity of this compound using various assays (Ames test) on mice. The results indicated no significant genetic toxicity at varying doses .

Case Study 2: Cosmetic Ingredient Review

The Cosmetic Ingredient Review panel concluded that this compound is safe for use as a hair dye ingredient based on extensive safety assessments conducted over several years .

Mechanism of Action

The mechanism of action of ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Salt Form Retention Time (HPLC, min) LD₅₀ (Oral, Rat)
2-(2,4-Diaminophenoxy)ethanol HCl 241.11 Dihydrochloride 6.2 1113–1160
Hydroquinone 110.11 None 5.2 300–550
4-Amino-m-cresol 123.15 None 7.4 Not Available
1,3-Bis(2,4-diaminophenoxy)propane 288.35 Tetrahydrochloride N/A Not Available

Table 2: Regulatory and Functional Comparison

Compound Max. Use Concentration Key Functional Groups Regulatory Status (EU)
2-(2,4-Diaminophenoxy)ethanol HCl 4% Amino, Phenoxy Approved
2,4-Diaminophenol HCl Restricted Amino, Phenol Limited
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate Variable Hydroxyethyl, Sulfate Approved

Key Findings

Structural Impact: Amino and phenoxy groups in the target compound enable oxidative polymerization, critical for hair dyeing . Methoxy or chlorine substitutions reduce this reactivity .

Salt Form : Hydrochloride salts enhance solubility and stability compared to sulfate or free-base forms .

Toxicity: The target compound exhibits moderate toxicity, safer than hydroquinone but requires concentration limits .

Regulatory Status : Approval for cosmetic use depends on substituents and salt form, with dihydrochloride derivatives being widely accepted .

Biological Activity

Ethanol, 2-(2,4-diaminophenoxy)-, hydrochloride (commonly known as 2,4-diaminophenoxyethanol hydrochloride or 2,4-DAPE) is primarily used as a hair dye ingredient. Its biological activity has been the subject of various studies focusing on its potential genotoxicity, toxicity profiles, and overall safety for human use.

  • Molecular Formula : C8_8H12_12N2_2O2_2·2HCl
  • Molecular Weight : 241.12 g/mol
  • CAS Number : 66422-95-5

Overview of Findings

Genotoxicity studies have been conducted to assess the mutagenic potential of 2,4-DAPE. The results from these studies indicate that 2,4-DAPE is generally considered to be non-genotoxic.

  • Ames Test : In a multi-laboratory study involving the Ames test using various strains of Salmonella and E. coli, 2,4-DAPE was found to be devoid of mutagenic activity across multiple concentrations (0%, 4%, 10%, and 30% Aroclor-induced S9 mix) .
  • Chromosomal Aberration Tests : Testing in Chinese hamster ovary (CHO) cells showed no significant increase in chromosomal aberrations when exposed to concentrations of 0.6 or 1.2 mg/mL .
  • Micronucleus Tests : An in vitro micronucleus test indicated that while there were some increases in micronucleated cells, these findings were not consistent across all tests conducted .

Acute and Repeated Dose Toxicity

The acute toxicity of 2,4-DAPE has been assessed through various animal studies:

  • LD50 Values : The LD50 for oral administration in rats is approximately 1000 mg/kg body weight, indicating moderate toxicity . In mice, the LD50 was slightly higher at around 1160 mg/kg .
  • Clinical Observations : In a three-month study involving Sprague-Dawley rats at a dose of 56 mg/kg/day, clinical observations included dull appearance and slight body weight reduction; however, these were not statistically significant compared to controls .

Reproductive and Developmental Toxicity

Research indicates that 2,4-DAPE does not exhibit reproductive or developmental toxicity. No teratogenic effects were observed in offspring during gestational studies involving maternal exposure .

Use in Hair Dyes

The primary application of 2,4-DAPE is as a coupler in permanent hair dyes. Regulatory bodies such as the SCCP have reviewed its use and concluded that it does not pose significant risks to consumers when used as intended .

Summary Table of Biological Activity

Study TypeFindings
Ames TestNo mutagenic activity observed .
Chromosomal AberrationNo significant increases in aberrations .
Micronucleus TestMixed results; some increases noted but not consistent .
Acute Toxicity (LD50)Rat: ~1000 mg/kg; Mouse: ~1160 mg/kg .
Reproductive ToxicityNo teratogenic effects observed .

Q & A

Q. What are the standard protocols for synthesizing 2-(2,4-diaminophenoxy)ethanol dihydrochloride?

A common synthesis route involves reacting 2,4-diaminophenol derivatives with ethylene oxide or chloroethanol under controlled acidic or basic conditions. For example, analogous methods describe refluxing precursors in ethanol with catalytic acids (e.g., sulfuric acid) to promote etherification, followed by hydrochloride salt formation via HCl treatment . Purification typically involves recrystallization from ethanol/water mixtures to achieve >95% purity.

Q. Which spectroscopic techniques are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 6.5–7.5 ppm), ethoxy groups (δ 3.5–4.5 ppm), and amine protons (broad signals).
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 241.11 (C8_8H12_{12}N2_2O2_2·2HCl).
  • FTIR : Peaks at 3300–3500 cm1^{-1} (N-H stretch), 1250 cm1^{-1} (C-O-C ether), and 1600 cm1^{-1} (aromatic C=C) are diagnostic .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound is highly soluble in polar solvents like water, methanol, and ethanol due to its ionic hydrochloride salt form. Limited solubility is observed in non-polar solvents (e.g., hexane, chloroform). Solubility data for aqueous buffers (pH 4–7) should be experimentally validated due to pH-dependent amine protonation .

Advanced Research Questions

Q. How can experimental design optimize the synthesis yield of this compound?

A multivariable approach (e.g., Box-Behnken design) can optimize parameters such as reaction temperature, molar ratios, and acid catalyst concentration. For example, a study on analogous phenoxy compounds found that increasing temperature up to 70°C improved etherification efficiency, while excess HCl reduced yield due to side reactions . Response surface modeling is recommended to identify optimal conditions.

Q. What strategies address contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., receptor binding assays) may arise from impurities or degradation products. Implement orthogonal purity assessments:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities.
  • TLC : Ethyl acetate/methanol/ammonia (8:2:0.1) as a mobile phase. Comparative studies under controlled conditions (e.g., inert atmosphere, low light) can isolate degradation effects .

Q. What are the degradation pathways under oxidative conditions?

Oxidative degradation via Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) generates quinone derivatives, confirmed by LC-MS. Kinetic studies show pseudo-first-order degradation, with rate constants dependent on H2_2O2_2 concentration and pH. Stabilizers like ascorbic acid (0.1% w/v) can mitigate oxidation .

Q. How does pH affect the stability and reactivity of this compound?

The compound is stable in acidic conditions (pH 2–4) but undergoes hydrolysis at pH > 7, releasing 2,4-diaminophenol and ethylene glycol. Reactivity in nucleophilic substitution (e.g., with alkyl halides) is pH-sensitive, with optimal activity at pH 5–6. Buffered solutions (e.g., phosphate buffer, pH 5.5) are recommended for kinetic studies .

Q. What methodologies assess purity and impurity profiles in this compound?

  • Ion Chromatography : Quantify chloride counterions (theoretical: 29.4% w/w).
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation).
  • Thermogravimetric Analysis (TGA) : Monitor decomposition steps (e.g., HCl loss at 150–200°C) .

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